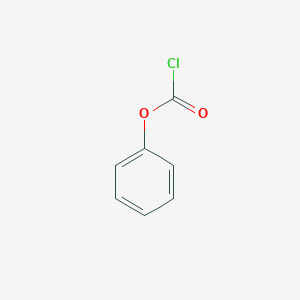

Phenyl chloroformate

概述

描述

准备方法

Catalytic Methods with N,N-Dialkylated Amides

To address the toxicity and handling challenges of phosgene, catalytic systems using N,N-dialkylated carboxamides have been developed. These catalysts enable quantitative phenol conversion under milder conditions. For instance:

Tetramethylurea (TMU) Catalysis

A mixture of 94 g phenol and 4.4 g TMU heated to 120°C with phosgene (100 g/hour) produced 144 g (92% yield) of phenyl chloroformate after 5 hours . TMU’s strong electron-donating properties facilitate phosgene activation, reducing reaction temperatures by 20–30°C compared to non-catalytic methods .

N,N-Dimethylformamide (DMF) Systems

Using 1.8 g DMF per 94 g phenol at 120°C with phosgene (30 g/hour) achieved 94% yield in 6 hours . DMF’s dual role as catalyst and HCl scavenger simplifies post-reaction purification, as residual DMF is removed via aqueous washes .

Table 1: Comparative Performance of Catalytic Methods

| Catalyst | Temperature (°C) | Phosgene Rate (g/h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TMU | 120 | 100 | 92 | >99 |

| DMF | 120 | 30 | 94 | 99.9 |

| Triphenylphosphine | 25 | – | 91.5 | 99.7 |

Bis(Trichloromethyl) Carbonate (BTC) as Phosgene Substitute

BTC (Cl₃COCOCCl₃), a solid phosgene equivalent, has gained traction due to its reduced volatility and safer handling profile. In a representative procedure:

-

BTC (19.8 g, 0.067 mol) is dissolved in dichloromethane at 0°C.

-

Phenol (18.8 g, 0.2 mol) and aqueous NaOH (8 g, 0.2 mol) are added dropwise.

-

After 2 hours at 0–5°C, the organic layer is washed, dried, and distilled to yield 87–88°C/22 mmHg this compound (1788 cm⁻¹ carbonyl stretch by IR) .

This method achieves comparable yields (85–90%) to phosgene routes while eliminating gaseous reagent risks. Sodium hydroxide outperforms pyridine as a base in BTC systems, particularly for aryl chloroformates, due to better phenoxide ion stabilization .

Solvent-Free Industrial Synthesis

Recent advances emphasize solvent-free conditions to minimize waste. One protocol involves:

-

Neat phenol and phosgene are mixed at 50–60°C with vigorous stirring.

-

Gaseous HCl byproduct is continuously removed via vacuum.

-

Crude product is distilled directly, avoiding solvent recovery steps .

This approach reduces wastewater generation by 70% compared to traditional methods and lowers production costs by 15–20%, making it economically viable for large-scale manufacturing .

Comparative Analysis of Methodologies

Yield and Purity

-

Phosgene-based : Highest yields (91.5–94%) and purity (99.7–99.9%) .

-

BTC route : Slightly lower yields (85–90%) but superior safety .

-

Solvent-free : Moderate yields (80–85%) offset by environmental benefits .

| Method | Toxicity Risk | Equipment Complexity | Waste Output |

|---|---|---|---|

| Phosgene | High | High | Moderate |

| Catalytic phosgene | Moderate | Medium | Low |

| BTC | Low | Low | Low |

| Solvent-free | Low | Medium | Very Low |

化学反应分析

Types of Reactions: Phenyl chloroformate undergoes various types of chemical reactions, including hydrolysis, aminolysis, and esterification.

Common Reagents and Conditions:

Hydrolysis: In the presence of water or aqueous solutions, this compound hydrolyzes to form phenol and carbon dioxide.

Aminolysis: Reacting this compound with amines results in the formation of carbamates.

Esterification: this compound reacts with alcohols to form esters.

Major Products:

- Hydrolysis: Phenol and carbon dioxide

- Aminolysis: Carbamates

- Esterification: Esters

科学研究应用

Synthesis Applications

Phenyl chloroformate serves as a versatile reagent in organic synthesis. Its primary applications include:

- Synthesis of Carbonate Esters : It is commonly used to synthesize carbonate esters, which are crucial intermediates in the production of polycarbonates and other polymers. For instance, this compound is employed in the synthesis of poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate .

- Formation of Mixed Anhydrides : It reacts with alcohols and amines to form mixed anhydrides, which are useful in various chemical reactions. A notable example includes the reaction with alkyl phosphates to create monosubstituted mixed anhydrides for quantifying dolichyl phosphate .

Pharmaceutical Applications

This compound plays a significant role in pharmaceutical chemistry:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of various pharmaceuticals, including selective MAO inhibitors through reaction with different substrates . This application highlights its importance in developing drugs targeting specific biological pathways.

- Reagents for Protecting Groups : In peptide synthesis, this compound is used to introduce protecting groups on amino acids, facilitating the selective modification of functional groups during synthetic procedures.

Environmental and Cleaning Applications

The compound has been explored as a potential alternative to traditional chlorinated solvents:

- Cleaning Solvent Substitute : this compound has been investigated as a cleaning solvent replacement for ozone-depleting substances like CFCs. Its effectiveness in cleaning aerospace components has been noted, particularly for precision cleaning applications where traditional solvents are unsuitable due to environmental regulations .

Material Science Applications

In materials science, this compound contributes to the development of advanced materials:

- Polymer Synthesis : It is involved in synthesizing novel polymeric materials that exhibit desirable mechanical and thermal properties. The ability to modify polymer structures through this compound reactions allows for tailored material characteristics suitable for specific applications.

Case Study 1: Synthesis of Selective MAO-Inhibitors

Research demonstrated that this compound was integral in synthesizing selective and reversible MAO inhibitors. The process involved reacting various substrates with this compound, leading to compounds with significant biological activity .

Case Study 2: Environmental Impact Assessment

A study evaluated the effectiveness of this compound as a cleaning solvent compared to traditional chlorinated solvents. Results indicated that while it performed adequately for precision cleaning, further research was necessary to fully understand its environmental impact and safety profile .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Synthesis of Carbonate Esters | Key intermediate for polymer production |

| Pharmaceuticals | Intermediate in Drug Synthesis | Used in developing MAO inhibitors |

| Environmental Cleaning | Alternative to CFCs for precision cleaning | Investigated for compliance with regulations |

| Material Science | Polymer modification | Tailors properties for specific applications |

作用机制

Phenyl chloroformate exerts its effects through nucleophilic substitution reactions. The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This leads to the formation of carbamates, esters, and phenol, respectively .

相似化合物的比较

- Methyl chloroformate

- Ethyl chloroformate

- Benzyl chloroformate

- O-Phenyl chlorothionoformate

Phenyl chloroformate’s unique properties make it a valuable reagent in various chemical syntheses and industrial applications.

生物活性

Phenyl chloroformate (CHOCOCl) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and implications in various fields, particularly in medicinal chemistry and microbiology.

This compound is a colorless liquid with a strong odor, known for its reactivity and toxicity. It acts as a reagent in organic synthesis, particularly in the formation of carbamates and esters. Its hydrolysis leads to the production of phenol and hydrochloric acid, which can be toxic upon exposure .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The primary mechanism involves the formation of carbamates through the reaction with amines, which can modify protein function and enzyme activity. This reactivity is crucial for its applications in synthesizing pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated significant effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The activity was influenced by the substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less Effective | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Highly Effective | Moderate | Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less Effective | Moderate |

Kinetic Studies

Kinetic studies have shown that this compound undergoes solvolysis via an addition-elimination mechanism. The reaction rates are influenced by solvent properties, such as nucleophilicity and ionizing power. For example, in various solvents, this compound exhibited different rates of hydrolysis, suggesting that environmental conditions significantly affect its reactivity .

Table 2: Solvolysis Rates of this compound

| Solvent Type | Rate Constant (k) |

|---|---|

| Water | 1.79 |

| 90% TFE | Higher by factor 870 |

| 100% TFE | Similar to 90% TFE |

Case Studies

- Cleavage of Tertiary Amines : A study demonstrated that this compound effectively cleaves tertiary amines under mild conditions, showcasing its utility in organic synthesis. This reaction is valuable for synthesizing complex molecules in medicinal chemistry .

- Micellar Medium Effects : Research indicated that the hydrolysis of this compound is significantly affected by micellar environments. The presence of cationic micelles inhibited hydrolysis, suggesting potential applications in controlled release formulations or drug delivery systems .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing phenyl chloroformate, and how can its purity be validated?

this compound is typically synthesized via the reaction of phenol with phosgene (COCl₂) under controlled conditions. Alternative methods include using triphosgene as a safer phosgene substitute. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., ¹H and ¹³C NMR peaks for the phenyl and carbonyl groups).

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect impurities.

- Refractive Index and Density Measurements : Cross-referenced with literature values (e.g., density: 1.248 g/mL at 25°C; refractive index: 1.511) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is corrosive and toxic. Essential precautions include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 1.22 psi at 20°C).

- Storage : In airtight containers away from moisture, labeled with GHS hazard codes (Skin Corrosion 1B, STOT SE 3) .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.

Q. How is this compound utilized in organic synthesis?

It serves as a versatile reagent for:

- Carbamate Formation : Reacting with amines to produce carbamates (e.g., pyrimidine carbamate derivatives via triethylamine-mediated coupling) .

- Mixed Anhydride Synthesis : Facilitating phosphate ester derivatization in analytical chemistry .

- Peptide Coupling : Activating carboxylic acids for amide bond formation under mild conditions .

Advanced Research Questions

Q. How can Grunwald-Winstein analysis elucidate the solvolysis mechanism of this compound?

The Grunwald-Winstein equation quantifies solvent effects on reaction rates:

- Key Parameters : For this compound, sensitivity values (nucleophilicity) and (ionizing power) indicate an addition-elimination mechanism with rate-determining tetrahedral intermediate formation.

- Methodology : Measure solvolysis rates in solvents with varying (ionizing power) and (nucleophilicity). Regression analysis confirms the dominance of solvent attack at the carbonyl carbon .

Q. What experimental approaches resolve contradictions in toxicity data for this compound?

Discrepancies in LC₅₀ values (e.g., 28 ppm vs. 39.6 ppm in rats) arise from exposure duration and animal strain differences. To reconcile

- Standardized Protocols : Use OECD guidelines for inhalation studies (e.g., 4-hour exposure in Sprague-Dawley rats).

- Dose-Response Modeling : Apply Probit analysis to mortality data (Table IX-2, IX-3) to calculate confidence intervals.

- Cross-Validation : Compare with acute toxicity data for structural analogs (e.g., benzyl chloroformate) .

Q. How do substituents on the phenyl ring influence the reactivity of chloroformate derivatives?

Substituents alter electronic and steric effects:

- Electron-Withdrawing Groups (e.g., NO₂) : Accelerate solvolysis by stabilizing the transition state (e.g., for p-nitrothis compound is 10× higher than unsubstituted derivatives).

- Steric Hindrance : Ortho-substituents (e.g., 2-chlorophenyl) reduce reactivity by impeding nucleophilic attack.

- Method : Compare solvolysis rates using Hammett σ constants or computational modeling (e.g., DFT) .

Q. What strategies optimize this compound reactions in microemulsion systems?

In AOT/isooctane/water microemulsions:

属性

IUPAC Name |

phenyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWALFGBDFAJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OC(O)Cl, Array, C7H5ClO2 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044403 | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

188-189 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

69 °C c.c. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.41 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1885-14-9 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TND0D6D3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。